2-Butyl-5-chloro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. It features a benzene ring fused with an oxazole ring, where a butyl group and a chlorine atom are substituted at the 2 and 5 positions, respectively. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
There is no current information available on the specific mechanism of action of 2-Butyl-5-chloro-1,3-benzoxazole.
As information on 2-Butyl-5-chloro-1,3-benzoxazole is scarce, it is advisable to handle it with caution assuming similar properties to other chlorinated aromatic compounds. These can include:
The chemical reactivity of 2-butyl-5-chloro-1,3-benzoxazole is primarily influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the butyl group. Common reactions include:
Several synthetic routes exist for the preparation of 2-butyl-5-chloro-1,3-benzoxazole, including:
2-Butyl-5-chloro-1,3-benzoxazole has potential applications in:
Several compounds share structural similarities with 2-butyl-5-chloro-1,3-benzoxazole. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chlorobenzoxazole | Chlorine at position 2 | Antifungal |
5-Methylbenzoxazole | Methyl group at position 5 | Antimicrobial |
2-(4-Chlorophenyl)benzoxazole | Para-chlorophenyl substitution | Antitumor |
6-Nitrobenzoxazole | Nitro group at position 6 | Antibacterial |
What distinguishes 2-butyl-5-chloro-1,3-benzoxazole from other benzoxazoles is its specific combination of substituents (butyl and chlorine), which may impart unique physical and chemical properties that enhance its biological activity compared to other derivatives. This uniqueness could lead to novel applications in drug development and agrochemicals.
The synthesis of 2-butyl-5-chloro-1,3-benzoxazole represents a sophisticated organic transformation that typically involves multiple synthetic steps to achieve the desired substitution pattern on the benzoxazole core. Multi-step approaches provide excellent control over regioselectivity and allow for the introduction of both alkyl and halogen substituents with high precision [9] [12].
The most established multi-step pathway begins with the preparation of 5-chloro-2-aminophenol as a key intermediate [7]. This approach involves the initial chlorination of 2-aminophenol using selective halogenation reagents under controlled conditions [20]. The subsequent cyclization step employs butanoic acid derivatives or butyl aldehyde precursors to introduce the 2-butyl substituent through condensation reactions [12] [13].
An alternative multi-step strategy utilizes 3-halo-N-acyl anilines as starting materials, proceeding through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization [9] [12]. This transformation provides unstable lithiated benzoxazole intermediates that can be quenched with appropriate electrophiles to install the desired substituents [12]. The continuous flow technology has proven particularly effective for this approach, allowing accurate temperature control and immediate in-line quenching while minimizing byproduct formation [12].
Flow chemistry methodologies have emerged as powerful tools for multi-step benzoxazole synthesis [34]. These systems enable the scalable transformation of halogenated aniline precursors to substituted benzoxazoles within continuous flow reactors [9] [12]. The process proceeds through sequential lithiation and cyclization steps, with the flow configuration providing superior control over reaction parameters compared to traditional batch methods [34].
The synthesis of highly functionalized benzoxazoles through multi-component reactions represents another significant advancement [25]. These approaches combine 2-aminophenol derivatives, aldehydes, and additional coupling partners in single-pot transformations [25]. The multi-component strategy has been successfully applied to generate benzoxazole libraries with diverse substitution patterns [31] [32].
Recent developments in multistep divergent synthesis have enabled the preparation of benzimidazole-linked benzoxazole systems through copper-catalyzed domino annulation processes [10]. These methodologies employ 4-fluoro-3-nitrobenzoic acid as a starting material, converting it to benzimidazole bis-heterocycles through carefully orchestrated reaction sequences [10].
The optimization of reaction conditions for alkyl and halogen-substituted benzoxazoles requires systematic investigation of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [17] [18]. Temperature optimization studies have consistently demonstrated that benzoxazole formation is highly sensitive to thermal conditions [24].
Comprehensive optimization studies reveal that reaction temperatures between 100-160°C provide optimal yields for benzoxazole synthesis [17] [19]. Lower temperatures below 100°C result in incomplete conversion, while excessive temperatures above 160°C lead to decomposition and reduced selectivity [17]. Solvent selection plays a crucial role, with ethanol, dimethylformamide, and 1,4-dioxane emerging as preferred media [18] [19].
Table 1: Temperature Optimization for Benzoxazole Synthesis
Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
---|---|---|---|
80 | 8 | 18 | 0.5 |
100 | 8 | 43 | 0.5 |
130 | 5 | 98 | 1.0 |
160 | 3 | 60 | 0.5 |
180 | 2 | 45 | 0.5 |
Data compiled from multiple optimization studies [17] [31]
Systematic catalyst screening has identified several highly effective systems for benzoxazole synthesis [31]. Brønsted acidic ionic liquid gels demonstrate exceptional performance, achieving 98% yields under solvent-free conditions [31]. Traditional Lewis acids including aluminum chloride, ferric chloride, and zinc chloride show moderate activity, with yields ranging from 39-55% [31].
Table 2: Catalyst Performance Comparison
Catalyst | Yield (%) | Reaction Time (h) | Reaction Conditions |
---|---|---|---|
Hydrochloric acid | 48 | 5 | 130°C, solvent-free |
Phosphoric acid | 45 | 5 | 130°C, solvent-free |
Aluminum chloride | 55 | 5 | 130°C, solvent-free |
Ferric chloride | 43 | 5 | 130°C, solvent-free |
Brønsted acidic ionic liquid gel | 98 | 5 | 130°C, solvent-free |
Optimization data for 2-phenylbenzoxazole synthesis [31]
The introduction of alkyl substituents at the 2-position requires careful consideration of steric and electronic factors [14] [16]. Optimization studies for alkyl-substituted benzoxazoles demonstrate that linear alkyl chains generally provide higher yields than branched alternatives [19]. The reaction of 2-aminophenol with butyl aldehyde derivatives under optimized conditions achieves 94% yield within 1.5 hours [19].
Metal-catalyzed approaches using nickel-silica systems show excellent performance for alkyl-substituted benzoxazoles [19]. The optimal catalyst loading of 20 mol% nickel-silica in ethanol provides 98% yield for butyl-substituted products [19]. Reaction times vary from 1.5 to 2.5 hours depending on the electronic nature of substituents [19].
The introduction of halogen substituents, particularly chlorine at the 5-position, requires specialized reaction conditions [20] [30]. Selective chlorination can be achieved using controlled amounts of chlorinating agents, with the possibility of obtaining dichlorinated products under excess conditions [20]. The synthesis of 5-chloro-2-(4-methylphenyl)-1,3-benzoxazole demonstrates the feasibility of regioselective halogenation [30].
Optimization studies for chloro-substituted benzoxazoles indicate that electron-withdrawing groups enhance reaction rates [18]. The 4-chlorobenzaldehyde substrate provides higher yields compared to electron-donating variants, explained by the effect of electron-withdrawing chlorine atoms on the carbonyl group [18].
Green chemistry methodologies for benzoxazole synthesis have gained significant attention due to environmental concerns and sustainability requirements [22] [23]. These approaches focus on reducing waste generation, eliminating toxic solvents, and employing renewable catalysts [11] [22].
Solvent-free approaches represent a major advancement in green benzoxazole synthesis [17] [18]. Ball-milling strategies using recyclable zinc oxide nanoparticles provide environmentally friendly reaction conditions with high efficiency even on multi-gram scales [36]. These methods score favorably on environmental assessment scales with low environmental factors [36].
Magnetic ionic liquid-supported catalysts enable solvent-free synthesis under ultrasonic irradiation [18]. The imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles achieves 82% conversion in 30 minutes under solvent-free sonication at 70°C [18]. The catalyst demonstrates excellent recyclability for five consecutive runs with minimal performance degradation [18].
Table 3: Green Chemistry Catalyst Performance
Catalyst System | Reaction Conditions | Yield (%) | Recyclability Cycles | Environmental Benefits |
---|---|---|---|---|
Zinc oxide nanoparticles | Ball-milling, RT | 85-92 | 5 | Solvent-free, recyclable |
Magnetic ionic liquid | Sonication, 70°C | 82 | 5 | Solvent-free, magnetic separation |
Amla fruit extract | Microwave, RT | 75-90 | 3 | Biocatalyst, non-toxic |
Rice husk carbon | Ethanol-water, 80°C | 88-95 | 4 | Biodegradable, waste-derived |
Compiled from green chemistry studies [22] [18]
Biocatalytic methods utilizing natural extracts have emerged as promising alternatives to traditional chemical catalysts [22]. Amla fruit extract serves as an effective biocatalyst for benzoxazole synthesis, offering low cost, environmental friendliness, and non-volatile properties [22]. The process achieves excellent yields under both room temperature and microwave irradiation conditions [22].
The use of rice husk-derived chemically activated carbon represents another innovative green approach [38]. This biodegradable and renewable catalyst provides excellent yields with easy workup procedures [38]. The catalyst can be prepared from agricultural waste, contributing to circular economy principles [38].
Aqueous reaction media have been extensively investigated for green benzoxazole synthesis [23] [24]. Copper sulfate-catalyzed reactions in aqueous media provide rapid and efficient synthesis of benzothiazole, benzimidazole, and benzoxazole derivatives [23]. The use of water as the primary solvent eliminates organic solvent waste and reduces environmental impact [23].
Zirconium-catalyzed one-pot synthesis employs ethanol-water mixtures for benzoxazole preparation [21]. This method couples catechols, aldehydes, and ammonium acetate using zirconium tetrachloride as catalyst, producing wide ranges of benzoxazoles in high yields up to 97% [21]. The mild reaction conditions allow late-stage functionalization and access to biologically relevant structures [21].
Life cycle assessment studies demonstrate the superiority of continuous flow technology over batch processes for benzoxazole synthesis [11]. Flow chemistry approaches reduce carbon emissions by 85% compared to batch methods while maintaining lower environmental impact across multiple categories [11]. The oxygen-flow chemistry intensification provides catalyst regeneration and reduces metal leaching to minimum levels [11].
The continuous flow approach enables waste-minimized protocols using manganese-based heterogeneous catalysts [34]. Cyclopentylmethyl ether serves as an environmentally friendly reaction medium, with oxygen promoting the oxidative process while ensuring complete catalyst regeneration [34]. These features allow faster synthesis compared to batch procedures with minimal metal leaching [34].
Microwave irradiation provides energy-efficient alternatives for benzoxazole synthesis [35] [37]. Expeditious microwave-assisted methods achieve rapid one-step synthesis with reduced reaction times and energy consumption [35]. The use of natural catalysts such as citrus limon extract under microwave conditions demonstrates the potential for completely green synthesis protocols [35].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of crystalline compounds. For benzoxazole derivatives including 2-butyl-5-chloro-1,3-benzoxazole, crystallographic studies reveal essential structural parameters and intermolecular interactions [1] [2] [3].
Crystal System and Space Group Parameters
Benzoxazole derivatives typically crystallize in various space groups, with triclinic (P1̅) and monoclinic (P21/c) systems being commonly observed [1] [4] [3]. The title compound 2-butyl-5-chloro-1,3-benzoxazole exhibits characteristic features consistent with related benzoxazole structures. Crystal structures of similar compounds demonstrate unit cell parameters within expected ranges for heterocyclic aromatics [5] [6].
Molecular Geometry and Planarity
The benzoxazole ring system maintains essential planarity, with maximum deviations from the mean plane typically less than 0.02 Å [7] [6]. The chlorine substituent at the 5-position introduces minimal distortion to the planar benzoxazole framework. Bond lengths and angles conform to established values for aromatic heterocycles, with the oxazole nitrogen showing characteristic sp² hybridization [8] [9].
Intermolecular Interactions and Packing
Crystallographic analyses reveal that benzoxazole derivatives engage in various weak intermolecular interactions that stabilize the crystal lattice [8] [3]. These include carbon-hydrogen to nitrogen hydrogen bonding (C-H⋯N), π-π stacking interactions between aromatic rings, and van der Waals forces [10] [8]. The presence of the chlorine substituent can participate in halogen bonding interactions, contributing additional stabilization to the crystal structure [3].
Structural Parameter | Typical Values | Reference |
---|---|---|
Benzoxazole ring planarity | ≤ 0.023 Å deviation | [6] |
C-N bond length | 1.37-1.40 Å | [8] |
C-O bond length | 1.38-1.39 Å | [8] |
N-C-O angle | 104-106° | [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of chemical shifts, coupling patterns, and nuclear interactions. For 2-butyl-5-chloro-1,3-benzoxazole, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer detailed molecular characterization [11] [12] [13].
Proton NMR (¹H NMR) Characteristics
The ¹H NMR spectrum of 2-butyl-5-chloro-1,3-benzoxazole displays distinctive resonance patterns characteristic of the benzoxazole framework [11] [14]. Aromatic protons appear in the range 7.1-8.0 ppm, with the hydrogen at position 4 typically appearing as a doublet around 8.0 ppm due to meta-coupling with the 6-position proton [12] . The 5-chloro substitution pattern results in characteristic splitting patterns and chemical shift variations [16] [13].
The butyl chain protons exhibit predictable aliphatic chemical shifts and coupling patterns. The terminal methyl group appears as a triplet around 0.9-1.0 ppm, while the methylene protons display characteristic multipets in the 1.2-3.0 ppm region [12] [17]. The α-methylene group adjacent to the oxazole ring shows deshielding effects, appearing around 2.8-3.2 ppm [18].
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides definitive carbon framework identification for benzoxazole derivatives [12] [19]. The benzoxazole carbon signals appear in characteristic regions: the oxazole carbon (C-2) typically resonates around 160-170 ppm, reflecting its imine character [18]. Aromatic carbons display signals in the 110-150 ppm range, with the chlorinated carbon showing appropriate downfield shifts [12] .
The aliphatic carbons of the butyl substituent exhibit signals in the expected aliphatic region (10-40 ppm), with the α-carbon adjacent to the heterocycle showing characteristic deshielding [19] [17]. The ¹³C NMR data enables unambiguous structural confirmation and differentiation from constitutional isomers [21].
Carbon Type | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Oxazole C-2 | 160-170 | Singlet |
Aromatic C | 110-150 | Singlet |
Aliphatic CH₃ | 10-15 | Quartet |
Aliphatic CH₂ | 20-40 | Triplet |
Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. For 2-butyl-5-chloro-1,3-benzoxazole, various ionization methods yield complementary structural information [22] [23] .
Electron Ionization (EI) Fragmentation
Under electron ionization conditions, 2-butyl-5-chloro-1,3-benzoxazole exhibits a stable molecular ion peak at m/z 209/211 (chlorine isotope pattern) [25] [26]. The base peak typically arises from loss of the butyl radical (M-57), generating the 5-chlorobenzoxazole cation at m/z 152/154 [27] . Additional characteristic fragmentations include loss of carbon monoxide (M-28) and chlorine atom loss (M-35/37) [23] [25].
Ring contraction reactions represent important fragmentation pathways for benzoxazole derivatives [22] [27]. The benzoxazole ring system can undergo rearrangement to form substituted phenyl cations, providing diagnostic structural information [23]. The chlorine substitution pattern influences fragmentation intensities and pathways through inductive and resonance effects [25].
Electrospray Ionization (ESI) Patterns
ESI mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 210/212 [28] [29]. This soft ionization technique preserves the molecular structure while providing excellent sensitivity for structural confirmation [30] [31]. Tandem mass spectrometry (MS/MS) experiments enable detailed fragmentation pathway elucidation and structural verification [29].
Fragment Ion | m/z Value | Assignment | Relative Intensity |
---|---|---|---|
[M]⁺- | 209/211 | Molecular ion | Medium |
[M-C₄H₉]⁺ | 152/154 | Butyl loss | Base peak |
[M-CO]⁺ | 181/183 | CO loss | Low |
[M-Cl]⁺ | 174 | Chlorine loss | Medium |
Vibrational spectroscopy techniques provide detailed information about molecular structure, bonding, and functional group identification. For 2-butyl-5-chloro-1,3-benzoxazole, both infrared (IR) and Raman spectroscopy offer complementary structural characterization [32] [33] [34].
Infrared Spectroscopic Features
The infrared spectrum of 2-butyl-5-chloro-1,3-benzoxazole displays characteristic absorption bands that enable functional group identification and structural confirmation [35] [36] [37]. The most diagnostic absorption appears in the 1610-1670 cm⁻¹ region, attributed to the C=N stretching vibration of the oxazole ring [32] [36] [33]. This band provides definitive evidence for the benzoxazole structural framework [34].
The C-O stretching vibration of the oxazole ring appears in the 1180-1250 cm⁻¹ region, representing another characteristic benzoxazole marker [35] [37]. Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches from the butyl chain appear at 2850-3000 cm⁻¹ [32] [36]. The C-Cl stretching vibration manifests as a medium intensity band around 760-800 cm⁻¹ [37].
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [38] [39] [40]. The benzoxazole ring breathing modes and aromatic C=C stretching vibrations show enhanced Raman activity [32] [33]. The polarized nature of certain Raman bands enables symmetry assignments and structural confirmation [39] [40].
The chlorine substituent influences both infrared and Raman spectra through mass effects and electronic perturbations [32]. Computational studies using density functional theory (DFT) methods enable theoretical prediction of vibrational frequencies and comparison with experimental observations [32] [33] [34].
Vibrational Mode | IR (cm⁻¹) | Raman Activity | Assignment |
---|---|---|---|
C=N stretch | 1610-1670 | Strong | Oxazole ring |
C-O stretch | 1180-1250 | Medium | Oxazole ring |
C-Cl stretch | 760-800 | Weak | Aryl chloride |
C-H stretch (Ar) | 3000-3100 | Medium | Aromatic |
C-H stretch (aliph) | 2850-3000 | Strong | Aliphatic |